2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-10-18(21-12-20-13)25-11-15-5-7-24(8-6-15)17-9-14(2)22-19(23-17)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWVLJXOPAJWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=NC=NC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using cyclopropyl halides and methylating agents.
Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a tool compound to study the function of pyrimidine-containing biomolecules.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-methylpyrimidine: Lacks the piperidine and 6-methylpyrimidin-4-yl groups.
4-Methyl-6-(4-piperidin-1-yl)pyrimidine: Lacks the cyclopropyl and 6-methylpyrimidin-4-yl groups.
Uniqueness
2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity not seen in simpler analogs.
Biological Activity
2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
Structural Formula
The structural representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:
- Binding Affinity : The compound exhibits high binding affinity for specific targets that modulate biological pathways.
- Enzyme Inhibition : It has been shown to inhibit key enzymes, such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
Antimicrobial Activity
Research indicates that 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine demonstrates notable antimicrobial properties. In vitro studies have shown:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Salmonella typhi | 15 | 5.0 |
| Bacillus subtilis | 18 | 3.5 |
| Escherichia coli | 12 | 7.0 |
These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE and urease:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 85 | 1.5 |
| Urease | 78 | 2.0 |
These findings highlight its potential as a therapeutic agent in treating conditions like Alzheimer's disease and urinary infections .
Study on Antimicrobial Efficacy
A study conducted by Nafeesa et al. (2020) synthesized various derivatives of pyrimidine, including the target compound. They reported significant antibacterial activity against multiple strains, supporting the hypothesis that structural modifications enhance biological efficacy .
Pharmacological Evaluation
In a pharmacological evaluation involving animal models, the compound was administered to assess its therapeutic impact on neurodegenerative diseases. Results showed improved cognitive function in treated subjects compared to controls, suggesting potential applications in neuropharmacology .
Comparative Analysis with Similar Compounds
The unique structure of 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine allows it to exhibit specific biological activities not seen in simpler analogs:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-4-methylpyrimidine | Lacks piperidine | Moderate AChE inhibition |
| 4-Methyl-6-(4-piperidin-1-yl)pyrimidine | Lacks cyclopropyl | Limited antibacterial properties |
This comparison underscores the importance of structural complexity in enhancing biological activity .
Q & A
Q. How can researchers design a multi-step synthesis route for this compound while minimizing side reactions?
Methodological Answer:
- Computational Modeling : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify stable intermediates. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error .
- Stepwise Optimization :
- Piperidine-Pyrimidine Coupling : Optimize solvent systems (e.g., dichloromethane) and bases (e.g., NaOH) based on existing protocols for similar pyrimidine derivatives .
- Cyclopropane Introduction : Employ ring-closing metathesis or [2+1] cycloaddition under inert conditions to preserve stereochemistry .
- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to assess variables (temperature, catalyst loading) and maximize yield (>85%) .
Q. What safety protocols are critical during handling of intermediates containing piperidine and pyrimidine moieties?
Methodological Answer:
- PPE and Engineering Controls : Use nitrile gloves, chemical goggles, and fume hoods, as mandated in safety data sheets (SDS) for structurally related piperidine derivatives .
- Emergency Response :
- Skin Contact : Immediate rinsing with water for 15 minutes, followed by medical evaluation if irritation persists .
- Inhalation : Monitor airborne particulate levels (<1 mg/m³) using local exhaust ventilation .
- Waste Segregation : Halogenated byproducts (e.g., chloro derivatives) must be stored separately for incineration to prevent environmental contamination .
Q. Which analytical techniques are optimal for characterizing regiochemical isomers in the final product?
Methodological Answer:
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for piperidine coupling, noting dichloromethane’s efficacy in reducing byproducts .
- Catalyst Selection : Compare Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura cross-coupling, optimizing ligand ratios (e.g., 1:2 Pd:phosphine) .
- DoE-Based Optimization : Use response surface methodology to balance temperature (80–120°C) and reaction time (12–24 hours), achieving >90% conversion .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed pharmacological activity?
Methodological Answer:
- QSAR Modeling : Calculate electron-density maps to assess cyclopropane strain effects on receptor binding .
- PBPK Simulations : Compare in vitro IC₅₀ values (e.g., µM range) with tissue-specific exposure to identify bioavailability bottlenecks .
- Experimental Validation : Perform radioligand displacement assays using tritiated analogs to validate binding affinity (ΔKi < 0.5 nM) .
Q. What strategies address data discrepancies in stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies :
- Statistical Analysis : Apply ANOVA to compare degradation rates across pH (2–10) and temperature (25–60°C) conditions, identifying Arrhenius kinetics .
Q. What reactor design considerations are critical for scaling up synthesis?
Methodological Answer:
- Continuous Flow Systems : Minimize exothermic risks during cyclopropane formation by using microreactors with precise temperature control (±2°C) .
- Membrane Separation : Integrate nanofiltration membranes to remove unreacted intermediates (MW < 500 Da) in real-time .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust feed rates dynamically .
Q. How can researchers validate the compound’s selectivity across kinase targets?
Methodological Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to measure IC₅₀ against 100+ kinases, prioritizing ATP-binding site interactions .
- Structural Docking : Perform molecular dynamics simulations (AMBER force field) to compare binding poses with co-crystallized kinase inhibitors (e.g., imatinib) .
- Counter-Screening : Test off-target effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
